molecular formula C27H27F2N7O5S2 B606598 Centrinone-B CAS No. 1798871-31-4

Centrinone-B

Katalognummer B606598
CAS-Nummer: 1798871-31-4
Molekulargewicht: 631.67
InChI-Schlüssel: UPZNTUYHCRQOIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Centrinone-B is a high affinity and selective PLK4 inhibitor . It exhibits over 2000-fold selectivity for PLK4 over Aurora A and Aurora B . It depletes centriole and centrosome levels in vitro and induces cell cycle arrest in normal human cell lines in a p53-dependent manner .


Molecular Structure Analysis

Centrinone-B is a structurally unique member of the Polo-like kinases (PLKs) family . It has been shown to regulate centriole duplication during the cell cycle via interactions with a variety of centrosomal proteins . The molecular weight of Centrinone-B is 631.67 and its chemical formula is C27H27F2N7O5S2 .


Chemical Reactions Analysis

Centrinone-B significantly decreases cell viability of PLK4-centriole conjunction melanoma cell lines except p53 mutant SK-MEL-28, and this effect is via inhibition of PLK4 . Inhibition of PLK4 by Centrinone-B also induces apoptosis in human melanoma cell lines .

Wissenschaftliche Forschungsanwendungen

Cell Biology

Centrinone-B is a high affinity and selective inhibitor of Polo-like kinase 4 (PLK4) . PLK4 is a serine-threonine protein kinase that initiates centriole assembly . Centrinone-B treatment can cause centrosome depletion in human and other vertebrate cells .

Method of Application

Centrinone-B is applied to cells in culture to inhibit PLK4 and cause centrosome depletion . The specific dosage and treatment duration can vary depending on the experiment.

Results and Outcomes

Centrinone-B treatment leads to centrosome depletion, which can induce cell cycle arrest in normal human cell lines in a p53-dependent manner . This suggests that centrosome depletion can halt the proliferation of normal cells .

Cancer Research

Centrinone-B has been used in cancer research due to its ability to deplete centrosomes .

Method of Application

Similar to its use in cell biology, Centrinone-B is applied to cancer cells in culture to deplete centrosomes .

Results and Outcomes

Interestingly, cancer cell lines with normal or amplified centrosome numbers could proliferate indefinitely after centrosome loss . This suggests that cells with cancer-associated mutations fundamentally differ from normal cells in their response to centrosome loss .

Pre-Clinical Model of Cancer

Centrinone-B has been evaluated for its potential crossover to PLK4 in a pre-clinical model of cancer .

Method of Application

An array of protein kinase inhibitors, including Centrinone-B, were examined for their potential crossover to PLK4 by comparative structural docking and activity inhibition in multiple established embryonal tumor cell lines .

Centriole Assembly

Centrinone-B plays a role in centriole assembly .

Method of Application

Centrinone-B is used to study the cellular life cycle of the centriole organelle, from assembly to disappearance .

Results and Outcomes

The study found that centrioles play fundamental roles across eukaryotes, notably in cell signaling, motility, and division .

Global Cellular Response to Chemical Perturbation of PLK4 Activity

Centrinone-B has been used to study the global cellular response to chemical perturbation of PLK4 activity .

Method of Application

Centrinone-B was used to modulate PLK4 activity and generate supernumerary centrosomes or centrosome loss in RPE-1 and A375 cells .

Results and Outcomes

The study found that TRIM37 is a key mediator of growth arrest after partial or full PLK4 inhibition . Interestingly, PLK4 cellular mobility decreased in a dose-dependent manner after Centrinone-B treatment .

Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential

Centrinone-B has been evaluated for its potential crossover to PLK4 in a pre-clinical model of cancer .

Method of Application

An array of protein kinase inhibitors, including Centrinone-B, were examined for their potential crossover to PLK4 by comparative structural docking and activity inhibition in multiple established embryonal tumor cell lines .

Eigenschaften

IUPAC Name

2-[2-fluoro-4-[(2-fluoro-3-nitrophenyl)methylsulfonyl]phenyl]sulfanyl-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-piperidin-1-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27F2N7O5S2/c1-16-13-22(34-33-16)30-25-24(41-2)26(35-11-4-3-5-12-35)32-27(31-25)42-21-10-9-18(14-19(21)28)43(39,40)15-17-7-6-8-20(23(17)29)36(37)38/h6-10,13-14H,3-5,11-12,15H2,1-2H3,(H2,30,31,32,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZNTUYHCRQOIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC2=C(C(=NC(=N2)SC3=C(C=C(C=C3)S(=O)(=O)CC4=C(C(=CC=C4)[N+](=O)[O-])F)F)N5CCCCC5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27F2N7O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201100833
Record name 2-[[2-Fluoro-4-[[(2-fluoro-3-nitrophenyl)methyl]sulfonyl]phenyl]thio]-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-(1-piperidinyl)-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201100833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

631.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Centrinone-B

CAS RN

1798871-31-4
Record name 2-[[2-Fluoro-4-[[(2-fluoro-3-nitrophenyl)methyl]sulfonyl]phenyl]thio]-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-(1-piperidinyl)-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1798871-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[2-Fluoro-4-[[(2-fluoro-3-nitrophenyl)methyl]sulfonyl]phenyl]thio]-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-(1-piperidinyl)-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201100833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
117
Citations
A Suri, AW Bailey, MT Tavares, H Gunosewoyo… - International journal of …, 2019 - mdpi.com
… (2) Centrinone and centrinone B are the most selective PLK4 inhibitors but they are the least likely to penetrate the brain. (3) KW-2449, R-1530 and axitinib are the ones predicted to …
Number of citations: 33 www.mdpi.com
RA Denu, M Shabbir, M Nihal, CK Singh… - Molecular Cancer …, 2018 - AACR
… effects of centrinone B on these melanoma cell lines are dependent on centrinone B targeting … makes the cell lines more resistant to centrinone B, suggesting that the observed effects of …
Number of citations: 49 aacrjournals.org
CK Singh, RA Denu, M Nihal, M Shabbir… - The …, 2022 - Wiley Online Library
… Next, the effect of another PLK4 inhibitor, centrinone-B, 37 was also tested against PCa cells. Concordantly, centrinone-B significantly reduces cell viability and colony formation in PCa …
Number of citations: 10 onlinelibrary.wiley.com
M Fujimoto, T Bo, K Yamamoto, H Yasui… - Journal of Clinical …, 2020 - jstage.jst.go.jp
… Cytotoxicity to centrinone B and effect of centrinone B on centrosome amplification. Figure 3A and C showed dosedependent cytotoxicity of centrinone-B in HeLa cells and EMT6 cells. …
Number of citations: 4 www.jstage.jst.go.jp
C Goodman - Nature Chemical Biology, 2015 - nature.com
… Wong et al. have synthesized two selective Plk4 inhibitors, centrinone and centrinone B, based on the pan–Aurora kinase inhibitor VX680. The centrinones are >1,000-fold more …
Number of citations: 5 www.nature.com
DR Garvey, MA Ndiaye, CK Singh, A Noll, N Ahmad - Cancer Research, 2018 - AACR
… of PLK4, centrinone-B and CFI-400945 in vitro. We found that treatment with centrinone-B or … Further, centrinone-B and CFI-400945 treatments also resulted in a marked reduction in the …
Number of citations: 1 aacrjournals.org
M Bourmoum, N Radulovich, MS Tsao, L Pelletier - bioRxiv, 2023 - biorxiv.org
… Here, using centrinone B, we sought to determine the role of centrosomes in the growth and survival of normal and cancer human-derived colorectal organoids (HCOs). …
Number of citations: 0 www.biorxiv.org
M Bucci - Nature Chemical Biology, 2015 - nature.com
… Wong et al. have synthesized two selective Plk4 inhibitors, centrinone and centrinone B, based on the pan–Aurora kinase inhibitor VX680. The centrinones are >1,000-fold more …
Number of citations: 1 www.nature.com
N Tran - 2020 - search.proquest.com
… centrinone-B (a PLK4 inhibitor) was used to determine the functional mechanisms of PLK4 in epigenetic regulation. We determined that centrinone-B … , application of centrinone-B could …
Number of citations: 2 search.proquest.com
G Miura - Nature Chemical Biology, 2015 - nature.com
… Wong et al. have synthesized two selective Plk4 inhibitors, centrinone and centrinone B, based on the pan–Aurora kinase inhibitor VX680. The centrinones are >1,000-fold more …
Number of citations: 2 www.nature.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.